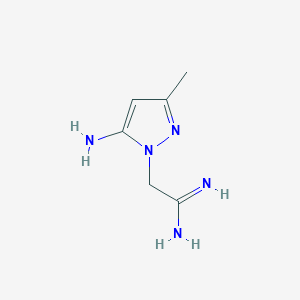

2-(5-氨基-3-甲基-1H-吡唑-1-基)乙酰胺

描述

“2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide” is a pyrazole-based compound . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The synthesis of these compounds has been confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .科学研究应用

Synthetic Chemistry Advancements

Pyrazole derivatives are pivotal in the development of new synthetic methodologies. The compound can be utilized in eco-friendly synthetic routes , leveraging advanced catalysts and techniques like heterogeneous catalytic systems , ligand-free systems , and ultrasound or microwave-assisted reactions . These methods aim to improve reaction efficiency and reduce environmental impact.

Biological Activity Exploration

The biological activities of pyrazoles are of significant interest2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide could be explored for its potential biological affinities, such as antimicrobial , antiviral , or anticancer properties . Research in this area could lead to the development of new therapeutic agents.

Medicinal Chemistry Applications

In medicinal chemistry, amino-pyrazoles are valuable for designing ligands for various receptors and enzymes. This compound could serve as a framework for developing inhibitors targeting kinases like Bruton’s tyrosine kinase (BTK) , which are crucial in treating B-cell-driven malignancies .

Antileishmanial and Antimalarial Potential

The antipromastigote activity of pyrazole derivatives makes them candidates for antileishmanial and antimalarial drugs. The compound’s ability to fit into the active sites of target enzymes with lower binding free energy suggests its potential as a lead compound in the development of treatments for these diseases .

Anti-proliferative Effects

Research into the anti-proliferative effects of pyrazole derivatives on cancer cell lines, such as LNCaP and PC-3 , could be extended to 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide . Its efficacy in inhibiting the growth of cancer cells can be a significant area of study .

Agricultural Chemical Development

Pyrazole derivatives are known to possess agrochemical properties. This compound could be investigated for its use in developing new pesticides or herbicides, contributing to the agricultural sector by enhancing crop protection strategies .

作用机制

Target of Action

The primary target of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the androgen receptor (AR). The AR signaling pathway is often activated in prostate cancer cells, and blocking this signaling pathway with AR antagonists is a crucial strategy in prostate cancer therapy .

Mode of Action

2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide interacts with the androgen receptor, acting as an antagonist. This means it binds to the receptor and inhibits its action, thereby blocking the AR signaling pathway . This blockage can lead to a decrease in the proliferation of prostate cancer cells .

Biochemical Pathways

The AR signaling pathway is the primary biochemical pathway affected by 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide. When the AR signaling pathway is blocked, it can lead to a decrease in the proliferation of prostate cancer cells . This pathway is critical for the development of prostate cancer, and its reactivation is often associated with the progression of the disease to a more resistant stage .

Pharmacokinetics

Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially impact the bioavailability of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide, but more research is needed to confirm this.

Result of Action

The primary result of the action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetimidamide is the inhibition of the AR signaling pathway. This leads to a decrease in the proliferation of prostate cancer cells . Some compounds in this series have shown higher anti-proliferative activity against prostate cancer cells than standard treatments .

属性

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-4-2-6(9)11(10-4)3-5(7)8/h2H,3,9H2,1H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHIXQCBVMGBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

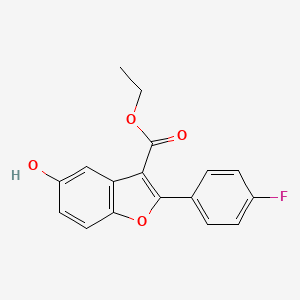

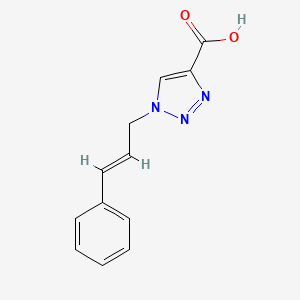

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

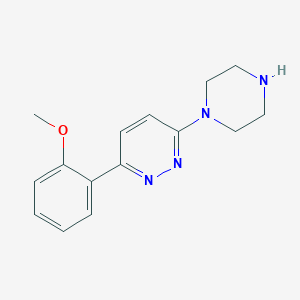

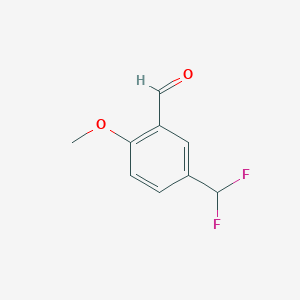

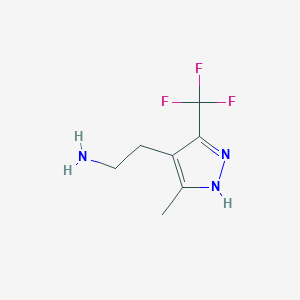

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)

![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)